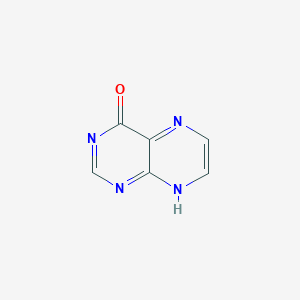

Pteridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWUXWWWOUNMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220263 | |

| Record name | Pteridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-47-0 | |

| Record name | 4-Hydroxypteridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pteridin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pteridinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pteridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pteridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Functions and Activities of Pteridin 4 Ol and Its Derivatives

Enzymatic Cofactor Roles and Regulatory Mechanisms

Pteridine (B1203161) derivatives, principally BH4, are indispensable for the activity of several key enzyme families. Their presence and regulation are critical for metabolic homeostasis and the synthesis of essential signaling molecules. frontiersin.orgnih.gov

Tetrahydrobiopterin (B1682763) (BH4) is an essential cofactor for the aromatic amino acid hydroxylase (AAAH) family of enzymes. eurekaselect.comsandiego.edu These enzymes catalyze the hydroxylation of aromatic amino acids, a critical step in their metabolism and in the synthesis of various biologically active compounds. nih.govebi.ac.uk The three primary BH4-dependent hydroxylases are:

Phenylalanine Hydroxylase (PAH): This enzyme, primarily found in the liver, catalyzes the conversion of L-phenylalanine to L-tyrosine. wikipedia.orgresearchgate.net This reaction is the main pathway for the degradation of excess phenylalanine. BH4 is essential for PAH activity, and its deficiency can lead to an accumulation of phenylalanine. wikipedia.orgnih.gov

Tyrosine Hydroxylase (TH): This enzyme is the rate-limiting step in the synthesis of catecholamines. researchgate.netfrontiersin.org It hydroxylates L-tyrosine to produce L-DOPA, which is the precursor for dopamine (B1211576), norepinephrine (B1679862), and epinephrine. wikipedia.orgnih.gov

Tryptophan Hydroxylase (TPH): TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, the initial and rate-limiting step in the biosynthesis of serotonin (B10506) and melatonin. wikipedia.orgmdpi.com

The regulation of BH4 levels is crucial for controlling the activity of these hydroxylases. BH4 synthesis occurs through a de novo pathway starting from guanosine (B1672433) triphosphate (GTP), controlled by the rate-limiting enzyme GTP cyclohydrolase I (GTPCH). nih.govnih.govnih.gov Additionally, a salvage pathway can regenerate BH4 from its oxidized form, 7,8-dihydrobiopterin (BH2), via the enzyme dihydrofolate reductase (DHFR). mdpi.combmbreports.org The activity of GTPCH itself is subject to feedback inhibition by BH4, creating a tightly regulated system to maintain cellular homeostasis. sandiego.edunih.gov

Table 1: BH4-Dependent Aromatic Amino Acid Hydroxylases

| Enzyme | Substrate | Product | Biological Significance |

| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | L-Tyrosine | Metabolism of phenylalanine. wikipedia.orgresearchgate.net |

| Tyrosine Hydroxylase (TH) | L-Tyrosine | L-DOPA | Rate-limiting step in catecholamine synthesis. researchgate.netfrontiersin.org |

| Tryptophan Hydroxylase (TPH) | L-Tryptophan | 5-Hydroxytryptophan | Rate-limiting step in serotonin synthesis. wikipedia.orgmdpi.com |

BH4 is an essential cofactor for all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). frontiersin.orgfrontiersin.org These enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses, from the amino acid L-arginine. frontiersin.orgreactome.org

The availability of BH4 is a key determinant of NOS function. In the presence of sufficient BH4, NOS efficiently produces NO. However, when BH4 levels are suboptimal, the NOS enzyme becomes "uncoupled." frontiersin.orgnih.govjci.org In an uncoupled state, NOS no longer produces NO but instead transfers electrons to molecular oxygen, generating superoxide (B77818) radicals (O₂⁻). reactome.orgjci.orgahajournals.org This uncoupling transforms a beneficial enzyme into a source of damaging reactive oxygen species (ROS). nih.govjci.org

The oxidation of BH4 to its inactive form, 7,8-dihydrobiopterin (BH2), is a primary cause of NOS uncoupling. frontiersin.org Conditions of high oxidative stress can deplete BH4 levels, leading to increased superoxide production by NOS, which can further react with any available NO to form peroxynitrite, a potent and damaging oxidant. frontiersin.orgreactome.org This process is implicated in the pathophysiology of various cardiovascular diseases, including hypertension and atherosclerosis. nih.govoup.com Therefore, maintaining the cellular ratio of BH4 to BH2 is critical for preserving normal NOS function and preventing endothelial dysfunction. bmbreports.org

The role of BH4 as a cofactor for tyrosine hydroxylase and tryptophan hydroxylase directly links pteridine metabolism to the synthesis of major neurotransmitters. sandiego.eduwikipedia.orgwikipathways.org

Dopaminergic and Noradrenergic Pathways: The conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase is the foundational step for producing dopamine. wikipedia.orgresearchgate.net Dopamine itself is a precursor for the synthesis of norepinephrine and epinephrine. nih.gov Consequently, a sufficient supply of BH4 is essential for maintaining adequate levels of these catecholamine neurotransmitters, which are vital for motor control, mood, and the 'fight-or-flight' response. frontiersin.orgbiorxiv.org

Serotonergic Pathway: The synthesis of serotonin (5-hydroxytryptamine or 5-HT) begins with the hydroxylation of L-tryptophan by tryptophan hydroxylase, a BH4-dependent reaction. wikipedia.orgmdpi.com Serotonin is a key regulator of mood, sleep, and appetite. mdpi.com Reduced BH4 availability can therefore lead to decreased serotonin production. nih.govnih.gov

Disruptions in BH4 metabolism have been linked to neurological and psychiatric disorders due to the resulting impairment of neurotransmitter synthesis. mdpi.comnih.gov For instance, deficiencies in BH4 can lead to conditions resembling Parkinson's disease due to a lack of dopamine. biorxiv.org

Table 2: Neurotransmitters Dependent on BH4 Synthesis

| Precursor Amino Acid | BH4-Dependent Enzyme | Key Products |

| L-Tryptophan | Tryptophan Hydroxylase (TPH) | Serotonin, Melatonin. wikipedia.orgmdpi.com |

| L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA, Dopamine, Norepinephrine, Epinephrine. wikipedia.orgnih.gov |

Modulation of Nitric Oxide Synthase (NOS) Activity by Pteridine Derivatives

Antioxidant and Redox Homeostasis Regulation

Beyond their role as cofactors, pteridine derivatives are significant players in the regulation of cellular redox balance, acting as antioxidants and protecting against oxidative damage.

Tetrahydrobiopterin (BH4) and other reduced pteridines are potent antioxidants. bmbreports.orgahajournals.org Their chemical structure allows them to act as effective radical scavengers. One of the primary mechanisms is their ability to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS) such as superoxide (O₂⁻) and peroxynitrite. frontiersin.orgahajournals.org

BH4 can directly scavenge superoxide radicals, which is particularly important in the context of NOS uncoupling, where the enzyme itself becomes a source of this radical. ahajournals.org By scavenging O₂⁻, BH4 not only reduces direct oxidative damage but also prevents the reaction between superoxide and nitric oxide, thereby preserving the bioavailability of NO. reactome.orgahajournals.org However, in the process of scavenging radicals, BH4 is oxidized to BH2, which lacks antioxidant activity and can promote NOS uncoupling. frontiersin.org This highlights the importance of the cellular systems, like the salvage pathway, that regenerate BH4 to maintain its protective capacity. bmbreports.org Studies have also shown that various synthetic pteridine derivatives can effectively scavenge hydroxyl radicals. nih.gov

Pteridine derivatives have been shown to inhibit lipid peroxidation, a major consequence of oxidative stress where free radicals attack lipids in cell membranes, leading to cellular damage. medicine.dp.uamedicine.dp.ua Several studies have demonstrated that certain pteridine derivatives can protect against the peroxidation of lipids, such as linoleic acid. medicine.dp.uatandfonline.com This protective effect is linked to their radical-scavenging capabilities. medicine.dp.ua

The levels of certain pteridines and their metabolites are used as biomarkers for oxidative stress. mdpi.comresearcher.liferesearcher.life For instance, urinary levels of oxidized pteridines have been found to correlate with established markers of oxidative damage, such as 15-isoprostane F2t (a marker of lipid peroxidation) and DNA/RNA oxidation products. researcher.lifeiiarjournals.org Neopterin (B1670844), a precursor in the BH4 synthesis pathway, is often elevated during inflammatory conditions and is considered a reliable marker of cellular immune activation and associated oxidative stress. frontiersin.orgmdpi.com Research has shown that sulfur-containing pteridine derivatives can increase the levels of glutathione (B108866) (GSH), a major intracellular antioxidant, and decrease levels of its oxidized form (GSSG), further demonstrating their role in mitigating oxidative stress. medicine.dp.uamedicine.dp.ua

Cellular Antioxidant Defense Systems Modulation

Pteridin-4-ol and its derivatives are recognized for their antioxidant properties, which are crucial in mitigating cellular damage caused by reactive oxygen species (ROS). These compounds employ various mechanisms to protect cells from oxidative stress.

Some pteridine derivatives have demonstrated potent radical-scavenging activity in various assays. For example, a study on N-substituted 2,4-diaminopteridines identified several compounds with strong antioxidant properties, with one derivative, 18g, showing a very high potency in the linoleic acid peroxidation assay. nih.gov Another study highlighted that S-substituted pteridines exhibit antioxidant activity in vitro. mdpi.com

Furthermore, certain pteridine derivatives, such as tetrahydrobiopterin (BH4), can act as scavengers of free radicals and protect against oxidative stress. nih.govucl.ac.uk However, BH4 can also be prone to autoxidation, which can lead to the release of superoxide radicals, contributing to inflammatory processes under certain conditions. nih.gov

The modulation of cellular antioxidant defense systems by pteridine derivatives also involves their influence on gene expression related to antioxidant protection. For instance, they can participate in the regulation of gene expression through the NF-E2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. mdpi.com Studies on S-substituted pteridines have shown their ability to induce liver antioxidant enzymes and decrease markers of oxidative stress. mdpi.compreprints.org

Anti-inflammatory and Immunomodulatory Properties

This compound and its derivatives have demonstrated significant anti-inflammatory and immunomodulatory effects through various mechanisms, including the modulation of inflammatory mediators and immune system pathways.

Modulation of Inflammatory Mediators and Cytokines

Pteridine derivatives can effectively modulate the production and activity of key inflammatory mediators and cytokines. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netresearchgate.net For example, a series of 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines were found to inhibit the in vitro production of TNF-α and IL-6. researchgate.net

The anti-inflammatory action of some pteridine derivatives is also linked to the inhibition of the cyclooxygenase (COX) enzyme, which is a critical trigger in the inflammatory process. scielo.br By blocking COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of inflammation. scielo.brinnovareacademics.in

Impact on Immune System Activation Pathways

This compound and its derivatives can influence immune system activation pathways, thereby modulating immune responses. They are involved in regulating redox-sensitive pathways that are crucial for maintaining cellular homeostasis. nih.govwjgnet.com

One of the key pathways influenced by pteridines is the interferon-gamma (IFN-γ) signaling pathway. nih.govwjgnet.com IFN-γ is a potent cytokine that triggers a variety of cellular defense mechanisms, including the production of pro-inflammatory cytokines via nuclear factor kappa B (NF-κB) signaling. nih.govwjgnet.com Some pteridine derivatives can modulate these IFN-γ-induced responses.

Additionally, pteridines like tetrahydrobiopterin (BH4) play a role as cofactors for nitric oxide synthase (NOS), which produces nitric oxide (NO), a molecule with immunomodulatory functions. nih.govwjgnet.com The availability of BH4 can therefore influence NO-mediated signaling pathways in the immune system. ucl.ac.uk The addition of certain pterins has been shown to positively affect the proliferation of activated T cells, which are central to the adaptive immune response. google.com.na

This compound Derivatives in Chronic Inflammatory Disease Models

The anti-inflammatory properties of pteridine derivatives have been investigated in various models of chronic inflammatory diseases. For instance, several N-substituted 2,4-diaminopteridines showed efficacy in a rat model of colitis, with one compound, 18f, demonstrating a significant reduction in edema in a rat paw model, surpassing the effect of the anti-inflammatory drug indomethacin. nih.gov

In models of acute hepatitis, S-substituted pteridine derivatives have been shown to reduce inflammatory effects and regenerate liver architecture. mdpi.compreprints.orgresearchgate.net These compounds were observed to decrease markers of inflammation and oxidative stress, highlighting their therapeutic potential in liver-related inflammatory conditions. mdpi.compreprints.org

Furthermore, the potential of pteridine derivatives in other chronic inflammatory conditions is being explored. The ability of these compounds to dually target inflammation and proliferation is a promising strategy for diseases like colorectal cancer, where inflammation is a contributing factor. bau.edu.lb

Antineoplastic and Antiproliferative Activities

This compound and its derivatives have emerged as a class of compounds with significant potential in cancer therapy due to their antineoplastic and antiproliferative activities.

Mechanisms of Action in Cancer Cell Lines

The anticancer effects of this compound derivatives are exerted through various mechanisms of action in different cancer cell lines. One of the primary mechanisms involves the inhibition of key enzymes that are crucial for cancer cell growth and proliferation.

Some pteridine derivatives function as dual inhibitors of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are involved in nucleotide synthesis. tandfonline.com By inhibiting these enzymes, the compounds disrupt DNA synthesis and repair, leading to the death of cancer cells. For example, a novel pyrazolo[3,4-d]pyrimidine derivative, 6i, showed potent inhibitory activity against human DHFR and TS. tandfonline.com

Other derivatives act as inhibitors of protein kinases that are often overactive in cancer cells. For instance, certain pteridine-based compounds have been designed as dual inhibitors of EGFR and BRAFV600E, two kinases that play a significant role in the proliferation of various cancer cells. nih.gov A series of pteridinone derivatives possessing a hydrazone moiety demonstrated potent antiproliferative effects by inhibiting PLK1, a key regulator of mitosis. researchgate.net

Furthermore, some pteridine derivatives induce apoptosis (programmed cell death) in cancer cells. This can be achieved through various pathways, including the stabilization of cleavable complexes formed by topoisomerase II and DNA. The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to the selective elimination of tumor cells. For example, compound 6i was found to significantly arrest cancer cells in the S-phase of the cell cycle and induce apoptosis. tandfonline.com

The antiproliferative activity of these compounds has been demonstrated against a wide range of human cancer cell lines, including those of the liver, breast, colon, prostate, and lung. rfppl.co.inrsc.org

Table of Antiproliferative Activity of this compound Derivatives

Table of Mentioned Compounds

| Compound Name |

|---|

| 7-Phenyl-pteridin-4-ol |

| N-substituted 2,4-diaminopteridines |

| S-substituted pteridines |

| Tetrahydrobiopterin (BH4) |

| 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines |

| Terpinen-4-ol |

| Pyrazolo[3,4-d]pyrimidine |

| Pteridinone |

| Indomethacin |

| Methotrexate (B535133) |

Inhibition of Specific Molecular Targets in Oncogenesis

This compound and its derivatives have emerged as a significant class of compounds in oncology research due to their ability to interact with and inhibit various molecular targets crucial for cancer cell proliferation and survival. ontosight.ainih.gov One of the most extensively studied targets for pteridine-based compounds is dihydrofolate reductase (DHFR). researchgate.net DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to the suppression of cancer cell growth.

Some pteridine derivatives have demonstrated inhibitory activity against DHFR that is comparable to methotrexate, a well-known chemotherapy agent. researchgate.net For instance, novel thio-containing pteridines have shown significant affinity for the DHFR active site. researchgate.net Furthermore, pyrazolo[3,4-d]pyrimidine derivatives, which are considered isosteres of the pteridine core, have been developed as dual inhibitors of both DHFR and thymidylate synthase (TS), another critical enzyme in nucleotide synthesis. nih.gov The inhibition of both these enzymes by a single agent represents a promising multi-target approach in cancer therapy. nih.gov

Beyond the folate pathway, pteridine derivatives have been investigated for their potential to inhibit other key players in oncogenesis. Epidermal Growth Factor Receptor (EGFR) has been identified as a promising target, particularly in non-small cell lung cancer, due to its role in cell proliferation, adhesion, and survival. researchgate.net Additionally, some pteridine derivatives have shown inhibitory activity against phosphodiesterases (PDEs), enzymes that regulate intracellular signaling pathways. For example, a pteridine derivative has been found to be a potent inhibitor of cAMP-specific phosphodiesterase, which can enhance the binding of nuclear proteins to the CRE consensus sequence in tumor cells. acs.org

The structural diversity of pteridine derivatives allows for the fine-tuning of their inhibitory profiles against specific molecular targets. The introduction of different substituents on the pteridine scaffold can significantly influence their biological activity and target selectivity. vulcanchem.com

This compound and Structurally Related Compounds in Antitumor Research

The antitumor potential of this compound and its structurally related compounds has been a major focus of medicinal chemistry research. nih.govresearchgate.net Numerous synthetic pteridine analogues have been synthesized and evaluated for their in vitro anticancer activity against a variety of cancer cell lines, including those from breast (MCF7), lung (NCI-H460), and central nervous system (SF-268) cancers. researchgate.net These studies have identified several pteridine-based compounds as novel templates for the development of new cancer chemotherapeutics. researchgate.net

For example, 7-(4-nitrophenyl)-6-phenyl-pteridin-4-ol has demonstrated potential anticancer properties by inhibiting the growth of certain cancer cells. ontosight.ai Similarly, pyrazolo[3,4-d]pyrimidine derivatives, which mimic the pteridine core, have shown potent anti-tumor activities against a range of cancer cells through their multi-target properties. nih.gov One such derivative, compound 6i , exhibited significant growth inhibitory effects on 59 different cancer cell lines. nih.gov

The combination of pteridine-based compounds with existing anticancer drugs has also shown promise. Terpinen-4-ol, a monoterpenoid, has been shown to work synergistically with chemotherapeutic agents like oxaliplatin (B1677828) and fluorouracil, as well as the biological agent cetuximab, to inhibit the proliferation of colorectal cancer cells. nih.gov This suggests that pteridine-related compounds could be used to enhance the efficacy of current cancer treatments. nih.gov

Furthermore, research into pteridine derivatives has extended to their use in regulating the immune response against tumors. Tetrahydrobiopterin (BH4), a pteridine derivative, has been shown to enhance the antitumor activity of T cells. researchgate.net Administration of BH4 in mice led to a significant reduction in tumor growth by expanding the population of effector T cells within the tumor. researchgate.net This highlights the potential of pteridine compounds not only as direct cytotoxic agents but also as immunomodulators in cancer therapy.

Antimicrobial, Antiviral, and Antiparasitic Effects

Inhibition of Microbial Enzyme Systems

This compound derivatives have demonstrated significant potential as antimicrobial agents through the inhibition of essential microbial enzyme systems. google.com A primary target for these compounds is the folate biosynthesis pathway, which is crucial for the survival of many microorganisms. google.comacs.org Dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR) are key enzymes in this pathway. acs.org

Several pteridine derivatives act as inhibitors of these enzymes. For instance, 2-amino-4-hydroxy-6-hydroxymethyl-7,7-diethyl-7,8-dihydropteridine and its analogues inhibit hydroxymethyldihydropteridine pyrophosphokinase, another enzyme involved in dihydrofolic acid biosynthesis. google.com (2,4-Diaminopteridin-6-yl)methanol and its sulfonamide conjugates are known to inhibit DHPS. Monocyclic pteridine analogs, such as 6-amino-5-nitrosoisocytosines, have also been shown to inhibit Escherichia coli DHPS. acs.org

The inhibition of DHFR is another important mechanism of antimicrobial action for pteridine derivatives. nih.gov Caffeic acid-based DHFR inhibitors have shown potential as novel antimicrobial agents. nih.gov The structural similarity of some pteridine derivatives to the natural substrates of these enzymes allows them to act as competitive inhibitors, effectively blocking the metabolic pathway and preventing microbial growth.

The development of hybrid molecules that conjugate pteridine derivatives with other bioactive scaffolds is an active area of research aimed at enhancing antimicrobial efficacy and overcoming resistance. vulcanchem.com

Evaluation against Bacterial and Fungal Pathogens

A variety of this compound derivatives have been synthesized and evaluated for their activity against a spectrum of bacterial and fungal pathogens. ontosight.airesearchgate.net These studies have demonstrated that certain derivatives possess significant antimicrobial properties.

For example, pyrazolo[4,3-g]pteridine derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.net Interestingly, some of these compounds, including the pyrazolotriazolopteridin-2-thione derivative 11 and others like 6a , 7g , and 8b , were found to be most active against the Gram-positive species, with no reported activity against the Gram-negative strains tested. researchgate.net

In another study, 4-monoamino-substituted pyrimidine (B1678525) derivatives, structurally related to pteridines, showed weak antibacterial activity but demonstrated significant effectiveness against the fungus Candida krusei. mdpi.com Specifically, 5-chloro-substituted pyrimidine derivatives generally displayed more consistent biological activities. mdpi.com

Terpinen-4-ol, a component of tea tree oil, has shown potent antibacterial activity against various oral pathogens, including Enterococcus faecalis, Porphyromonas gingivalis, Prevotella intermedia, and Fusobacterium nucleatum. nih.gov It has also demonstrated effectiveness against Streptococcus mutans and Staphylococcus aureus. cjter.com The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of terpinen-4-ol have been determined for several of these pathogens, highlighting its potential as an antibacterial agent. nih.govcjter.com For instance, the MIC of terpinen-4-ol was 0.25% against E. faecalis and F. nucleatum. nih.gov

The following table summarizes the antimicrobial activity of selected this compound related compounds:

| Compound/Derivative | Target Microorganism | Activity | Reference |

| Pyrazolotriazolopteridin-2-thione 11 | Staphylococcus aureus, Bacillus cereus | Active | researchgate.net |

| 4-Monoamino-substituted pyrimidines | Candida krusei | Significant antifungal activity | mdpi.com |

| Terpinen-4-ol | Enterococcus faecalis | MIC: 0.25%, MBC: 1.0% | nih.gov |

| Terpinen-4-ol | Porphyromonas gingivalis | MIC: 0.05%, MBC: 0.2% | nih.gov |

| Terpinen-4-ol | Staphylococcus aureus | MIC: 0.03%, MBC: 0.125% | cjter.com |

| Terpinen-4-ol | Streptococcus mutans | MIC: 0.1%, MBC: 0.4% | cjter.com |

Antiparasitic Potential, with Emphasis on Leishmaniasis

Pteridine derivatives have shown considerable promise as antiparasitic agents, particularly in the fight against leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. ijfmr.comnih.gov A key target for antileishmanial drugs is the enzyme pteridine reductase 1 (PTR1). scite.ainih.gov PTR1 is involved in the folate biosynthetic pathway of the parasite and is essential for its survival. nih.gov Importantly, inhibitors of PTR1 have been shown to be lethal to Leishmania parasites but not to human cells, making it an attractive drug target. scite.ai

Several classes of compounds related to pteridines have been investigated as PTR1 inhibitors. Flavonoids, for instance, have been identified as both antiparasitic agents and PTR1 inhibitors. scite.aiacs.org Chroman-4-one derivatives have also been synthesized and evaluated for their activity against PTR1 from both Trypanosoma brucei and Leishmania major. scite.ai

Molecular docking studies have been employed to understand the interaction of these compounds with the PTR1 active site, aiding in the design of more potent and selective inhibitors. nih.govnih.gov For example, the docking of triazine dimers into the PTR1 protein has validated the design of these compounds as antileishmanial agents. nih.gov

In vivo studies have confirmed the antiparasitic potential of some of these compounds. Phenolic compounds like p-coumaric acid and gentisic acid have shown significant antileishmanial effects in BALB/c mice infected with L. amazonensis. researchgate.net Treatment with gentisic acid, in particular, led to a significant reduction in lesion size and parasite burden. researchgate.net Organotin (IV) derivatives have also been tested against a range of eukaryotic pathogens, with one compound, MS26Et3 , showing potent activity against Leishmania donovani. nih.gov

The following table highlights the antiparasitic activity of selected compounds against Leishmania:

| Compound/Derivative | Leishmania Species | Target/Activity | Reference |

| Chroman-4-one analogues | Leishmania infantum | Inhibits PTR1 | scite.ai |

| Triazine dimers | Leishmania donovani | In vivo inhibition of 74.41% (compound 14 ) | nih.gov |

| Gentisic acid | Leishmania amazonensis | Significant reduction in lesion size and parasite burden | researchgate.net |

| p-Coumaric acid | Leishmania amazonensis | Reduction of lesion size | researchgate.net |

| Organotin (IV) derivative MS26Et3 | Leishmania donovani | EC50 of 0.21 µM (promastigotes) and 0.19 µM (amastigotes) | nih.gov |

Hepatoprotective and Organ-Specific Therapeutic Potentials

Recent research has uncovered the potential of this compound derivatives in providing hepatoprotective effects and other organ-specific therapeutic benefits. mdpi.comresearchgate.net Studies have shown that certain S-substituted pteridine derivatives can significantly reduce acute hepatotoxic effects. mdpi.comresearchgate.net

In a study using a model of carbon tetrachloride (CCl₄)-induced acute hepatitis in rats, a pteridine-containing lead compound, DCTP , demonstrated notable antioxidant and hepatoprotective properties. mdpi.comresearchgate.net The administration of DCTP led to a normalization of liver biochemical markers, a reduction in lipid peroxidation, and a limitation of inflammatory effects. mdpi.com Histological examinations confirmed the regeneration of liver architecture and a reduction in destructive processes in the liver. researchgate.net The study found that DCTP was superior to the reference drug Thiotriazoline in its effect on several markers of oxidative and inflammatory stress. mdpi.com

The proposed mechanism for this hepatoprotective action involves the antioxidant properties of the pteridine derivatives, which act as free radical scavengers. mdpi.comresearchgate.net Furthermore, some pteridines, like tetrahydrofolic acid and tetrahydrobiopterin, function as coenzymes in the synthesis of molecules essential for regeneration processes. mdpi.com

The therapeutic potential of pteridine derivatives is not limited to the liver. Vesatolimod, an aminopteridine derivative, is currently undergoing clinical trials for the treatment of both acute and chronic forms of hepatitis B. mdpi.com This highlights the growing interest in pteridine-based compounds for treating specific organ pathologies. The diverse biological activities of these compounds suggest a promising future for their use in treating a range of diseases beyond their well-established roles in cancer and microbial infections. nih.govresearchgate.net

The table below summarizes the effects of the S-substituted pteridine derivative DCTP on liver function markers in a rat model of CCl₄-induced hepatitis. mdpi.com

| Biochemical Marker | CCl₄ Control Group | CCl₄ + DCTP Group | % Change with DCTP |

| ALT (Alanine Aminotransferase) | Increased 3.47-fold | Decreased by 59.1% vs. Control | Significant Reduction |

| AST (Aspartate Aminotransferase) | Increased 2.08-fold | Lower than reference drug group | Significant Reduction |

| ALP (Alkaline Phosphatase) | Increased 2.55-fold | Decreased by 60.8% vs. Control | Significant Reduction |

| Total Bilirubin | Increased 2.06-fold | Not specified | Not specified |

| Direct Bilirubin | Increased 1.69-fold | Not specified | Not specified |

Mechanisms in Liver Protection Models

Recent studies have highlighted the hepatoprotective potential of pteridine derivatives, particularly in models of chemically-induced liver injury. One such derivative, disodium (B8443419) 3-(2-((carboxylatomethyl)thio)-4,7-dioxo-3,4,7,8-tetrahydropteridin-6-yl)propanoate (DCTP), has demonstrated significant therapeutic effects in rats with acute hepatitis induced by carbon tetrachloride (CCl4). researchgate.netmdpi.com The protective mechanisms are believed to be linked to the structural similarity of these compounds to tetrahydrofolic acid, a crucial coenzyme in oxidation-reduction processes and the biosynthesis of nucleotides and amino acids essential for tissue regeneration. researchgate.netmdpi.com

In a rat model of CCl4-induced hepatitis, administration of a pteridine derivative known as compound 4.1 showcased a positive influence on biochemical processes. researchgate.net It appeared to bolster the compensatory mechanisms of antioxidant systems, which in turn mitigated infiltrative, destructive, and inflammatory processes within the liver. researchgate.net This led to a reduction in the cytolytic process, restoration of hepatocyte membrane structure, and stabilization of liver function. researchgate.netresearchgate.net The protein-synthesizing function of the liver was also reported to be restored, indicating a recovery from metabolic disturbances. researchgate.net

The hepatoprotective effects are further evidenced by the normalization of key biochemical markers of liver damage. In rats treated with DCTP following CCl4 exposure, there were significant decreases in the serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as total and direct bilirubin. mdpi.com Histological examinations confirmed these findings, showing regeneration of the hepatocyte membrane structure and a reduction in inflammatory and destructive processes in the liver. researchgate.net

The antioxidant properties of these pteridine derivatives play a crucial role in their liver-protective capabilities. Studies have shown that they can reduce lipid peroxidation and the formation of carbonylated proteins, which are markers of oxidative stress. mdpi.com For instance, in CCl4-treated rats, DCTP administration led to a significant decrease in the levels of diene conjugates and Schiff bases, which are products of lipid peroxidation. mdpi.com Furthermore, the level of carbonylated proteins in the liver, a marker of protein oxidation, was also substantially reduced. mdpi.com

Table 1: Effect of Pteridine Derivative (DCTP) on Biochemical Markers in CCl4-Induced Hepatitis in Rats

| Marker | Control Group | CCl4 Group | CCl4 + DCTP Group |

| ALT (U/L) | Normal | Increased by 3.47 times | Decreased by 59.1% vs CCl4 group |

| AST (U/L) | Normal | Increased by 2.08 times | - |

| ALP (U/L) | Normal | Increased by 2.55 times | Decreased by 60.9% vs CCl4 group |

| Total Bilirubin (µmol/L) | Normal | Increased by 2.06 times | - |

| Direct Bilirubin (µmol/L) | Normal | Increased by 1.69 times | - |

| Thymol Test (U) | Normal | Increased by 5.13 times | - |

| Data sourced from a study on the hepatoprotective effect of DCTP. mdpi.com |

Role in Metabolic Disease Contexts Beyond Hepatic Function

The influence of pteridine derivatives extends beyond liver health, playing a role in various other metabolic contexts. A key derivative, tetrahydrobiopterin (BH4), is a critical cofactor for several monooxygenase enzymes, including those involved in the synthesis of neurotransmitters. numberanalytics.comnih.gov BH4 is synthesized from guanosine tri-phosphate (GTP) and exists in several oxidation states, with only the fully reduced tetrahydro form exhibiting biological activity. nih.gov

Disturbances in the metabolic pathway of biopterin (B10759762) have been associated with several human diseases, often presenting with neurological symptoms. researchgate.net For example, a deficiency in BH4 can impact the synthesis of nitric oxide (NO), a crucial signaling molecule in the cardiovascular and nervous systems. ucl.ac.uk Studies in a mouse model with a partial BH4 deficiency (the hph-1 mouse) revealed significantly lower levels of BH4 in the brain, liver, and kidney, which was associated with a decrease in plasma NO metabolites. ucl.ac.uk This suggests that altered pteridine metabolism can have systemic effects on NO-dependent pathways.

Furthermore, the interplay between pteridine metabolism and one-carbon metabolism is significant. Tetrahydrofolate (THF), a pteridine derivative, is central to the one-carbon cycle, which provides single-carbon units for the synthesis of purines, thymidine, and the universal methyl donor S-adenosylmethionine (AdoMet). nih.govnih.gov AdoMet is essential for numerous methylation reactions, including epigenetic modifications of DNA and histones. nih.gov The breakdown of THF derivatives can release formaldehyde, a reactive molecule that can cause cellular stress. nih.gov

In the context of metabolic diseases like diabetes, some pteridine derivatives have been investigated for their therapeutic potential. researchgate.net While the direct mechanisms are still under investigation, the fundamental role of pteridines in enzymatic reactions and metabolic pathways highlights their potential as targets for intervention in a range of metabolic disorders. researchgate.netresearchgate.net

Table 2: Impact of Partial BH4 Deficiency on Organ BH4 Levels and Plasma NO Metabolites in hph-1 Mice

| Tissue/Fluid | % Decrease in BH4 in hph-1 Mice vs Wildtype |

| Brain | 58% |

| Liver | 71% |

| Kidney | 71% |

| Plasma NO Metabolites | 61% |

| Data sourced from a study on BH4 and nitric oxide metabolism. ucl.ac.uk |

Other Reported Biological Activities of Pteridine Scaffold Derivatives

Diuretic Activities

Certain derivatives of the pteridine scaffold have been recognized for their diuretic properties. globalresearchonline.netcapes.gov.br The core pteridine structure itself is considered responsible for this diuretic activity. scribd.com The diuretic effect of some pteridine derivatives has been found to be comparable to that of the established diuretic, triamterene. researchgate.net

Structure-activity relationship studies have provided insights into the chemical features necessary for diuretic action. For instance, the presence of unsubstituted amino groups at positions 2, 4, and 7 of the pteridine ring is deemed essential for diuretic activity. scribd.com Additionally, a phenyl group at position 6 appears to contribute to the stability of the compound. scribd.com Substitutions on this phenyl ring can modulate the activity, with a hydroxyl group at the para position reportedly increasing activity, while a methyl group at the same position leads to a decrease. scribd.com

Research has shown a correlation between the diuretic activity of a series of pteridines and their ability to inhibit the growth of the flagellate Crithidia fasciculata, which requires pteridines for growth. capes.gov.br This suggests a potential mechanism of action involving the antagonism of biopterin. capes.gov.br

Table 3: Structure-Activity Relationships for Diuretic Activity of Pteridine Derivatives

| Structural Feature | Influence on Diuretic Activity |

| Pteridine Core | Responsible for diuretic activity. scribd.com |

| Amino Groups at positions 2, 4, and 7 | Essential and should remain unsubstituted. scribd.com |

| Phenyl Group at position 6 | Contributes to stability. scribd.com |

| Para-hydroxyl substitution on phenyl ring | Increases activity. scribd.com |

| Para-methyl substitution on phenyl ring | Decreases activity. scribd.com |

Potential in Neurodegenerative Disorders

Derivatives of the pteridine scaffold are being explored for their therapeutic potential in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. numberanalytics.comresearchgate.netfrontiersin.org The rationale for this exploration stems from the crucial role of pteridine derivatives like tetrahydrobiopterin (BH4) in neurological function. numberanalytics.com BH4 acts as a cofactor for enzymes involved in the synthesis of neurotransmitters. numberanalytics.com

Dysregulation of pteridine metabolism has been linked to neurological symptoms and diseases. researchgate.net For instance, increased levels of neopterin, another pteridine derivative, are observed in patients with certain neurodegenerative conditions, which is attributed to an activated cell-mediated immune response. researchgate.net The potential neuroprotective effects of pteridine derivatives may also be linked to their antioxidant properties. researchgate.net Reduced pteridines can act as scavengers of free radicals, and BH4 itself has been shown to function as an antioxidant. researchgate.net

Given that oxidative stress and inflammation are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's, the ability of pteridine derivatives to modulate these processes makes them promising candidates for further investigation. nih.gov The development of piperidine-based compounds, which can be considered structural relatives or bioisosteres, has also shown promise in the context of Alzheimer's disease. nih.gov

Table 4: Pteridine Derivatives and their Potential Roles in Neurodegenerative Disorders

| Pteridine Derivative/Concept | Potential Role/Mechanism in Neurodegeneration |

| Tetrahydrobiopterin (BH4) | Cofactor in neurotransmitter synthesis; antioxidant. numberanalytics.comresearchgate.net |

| Neopterin | Increased levels indicate immune activation in some neurodegenerative diseases. researchgate.net |

| Pteridine Scaffold | Potential for developing neuroprotective agents. researchgate.net |

Structure Activity Relationship Sar and Structural Biology of Pteridin 4 Ol and Its Analogues

Elucidation of Key Pharmacophores for Biological Activity

The biological activity of pteridin-4-ol derivatives is intrinsically linked to their core heterocyclic structure, which serves as a scaffold for various functional groups. The pteridine (B1203161) ring system itself, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, is a key element. ijrpr.commdpi.com For many pteridine derivatives, the presence of specific substituents at key positions is crucial for their interaction with biological targets.

Pharmacophore-oriented molecular design has been a valuable approach in identifying essential features for activity. nih.gov For instance, in the design of inhibitors for enzymes like nitric oxide synthase (NOS), the 4-amino substituted analogue of tetrahydrobiopterin (B1682763) (H4Bip) was identified as a potent inhibitor, leading to the development of a series of 4-amino pteridine derivatives. acs.org Systematic alterations of substituents at various positions of the pteridine nucleus helped in establishing a clear SAR. acs.org Variations in substitution patterns at the 2-, 5-, and 7-positions often result in no significant inhibitory effect on certain enzymes, highlighting the importance of the 4- and 6-positions. acs.org

For inhibitors of Ricin Toxin A (RTA), the pterin (B48896) ring of inhibitors like pteroic acid is known to bind in the active site, forming crucial hydrogen bonds. nih.gov Virtual screening studies have identified that the this compound scaffold can serve as a template for new inhibitors. nih.govbioinformation.net These studies suggest that the core pharmacophore involves the pteridine ring system capable of forming multiple hydrogen bonds with active site residues. nih.gov

Impact of Substituent Modifications on Efficacy and Selectivity

Modifying substituents on the this compound core has a profound impact on the efficacy and selectivity of these compounds. The introduction of different functional groups can alter lipophilicity, electronic distribution, and steric properties, which in turn influences binding to target proteins. vulcanchem.com

For example, in the context of neuronal nitric oxide synthase (nNOS) inhibitors, bulky substituents at the 6-position, such as a phenyl group, markedly increase the inhibitory potency of reduced 4-amino-5,6,7,8-tetrahydropteridines. acs.org This enhancement is likely due to favorable hydrophobic interactions within the enzyme's active site. acs.org Conversely, this effect was not observed for the aromatic 4-amino pteridines, indicating the importance of the saturation state of the pteridine ring. acs.org Furthermore, modification of the 4-amino substituent through dialkyl or diaralkylation, combined with 6-arylation of the aromatic 2,4-diamino pteridine, resulted in potent and efficacious nNOS inhibitors. acs.org This suggests that a combination of hydrophilic and hydrophobic interactions contributes to high-affinity binding. acs.org

In the case of Ricin Toxin A inhibitors, virtual screening has identified several 6,7-disubstituted this compound analogues with high binding affinity. nih.govbioinformation.net For instance, compounds with diphenyl, bis(3-fluorophenyl), and bis(4-fluorophenyl) substitutions at the 6 and 7 positions showed higher binding affinity compared to the template molecule, pteroic acid. nih.govbioinformation.net These substitutions likely enhance interactions with the hydrophobic pocket of the active site. nih.gov

The table below summarizes the impact of various substitutions on the activity of this compound analogues against different targets.

| Target Enzyme | Position of Substitution | Type of Substituent | Effect on Activity |

| Neuronal Nitric Oxide Synthase (nNOS) | 6 | Bulky (e.g., Phenyl) | Increased potency in tetrahydropteridines |

| Neuronal Nitric Oxide Synthase (nNOS) | 4 | Dialkyl/Diaralkylation | Increased potency with 6-arylation |

| Ricin Toxin A (RTA) | 6, 7 | Diphenyl, bis(fluorophenyl) | Higher binding affinity |

Conformational Analysis and Tautomerism in Biological Contexts

The pyran ring in some complex pteridine derivatives, like the molybdenum cofactor, can undergo reversible ring-chain tautomerism. nih.gov This process, influenced by solvent polarity, can alter the planarity between the pterin and dithiolene groups, potentially providing a mechanism to control the electronic structure during catalysis. nih.gov While the this compound itself does not have a pyran ring, this highlights the conformational flexibility inherent in related pterin structures.

The stable, reduced form of cofactors like tetrahydrobiopterin (BH4) is crucial for its function, but it is also highly unstable and prone to oxidation. core.ac.uk This instability underscores the importance of the conformational and electronic state of the pteridine ring system for maintaining biological activity.

Ligand-Target Interactions: Crystallographic and Spectroscopic Insights

Crystallographic and spectroscopic studies have provided detailed pictures of how this compound analogues interact with their target enzymes at the atomic level.

Nitric Oxide Synthase (NOS): Crystal structures of the nNOS heme domain complexed with N-alkyl-N'-hydroxyguanidine compounds, which mimic a part of the pterin cofactor's function, reveal different binding modes within the substrate-binding pocket. acs.org In some cases, two molecules of an inhibitor can bind to nNOS simultaneously, one in the heme-binding site and another in the distal H4B-binding site. nih.gov This dual binding can displace the natural cofactor H4B. nih.gov

Ricin Toxin A (RTA): Docking studies of this compound analogues into the active site of RTA show that these inhibitors fit deep inside the binding pocket. nih.govnih.gov For example, 6,7-bis(3-fluorophenyl)this compound forms seven hydrogen bonds within the active site of RTA. nih.gov The pterin ring of inhibitors generally binds in the active site, establishing key hydrogen bonds. nih.gov

Pteridine Reductase (PTR1): This enzyme from parasitic protozoa like Leishmania is a key target for antiparasitic drugs. Crystal structures of Leishmania major PTR1 (LmPTR1) in complex with inhibitors have been determined. nih.gov Studies have revealed that different analogues can adopt distinct binding modes. nih.gov For instance, while some aminobenzimidazole-based inhibitors showed a predicted binding mode, others revealed alternative orientations within the active site, involving previously unobserved protein movements and water-mediated contacts. nih.gov

Nitric Oxide Synthase (NOS): The binding of the natural substrate, L-arginine, to all NOS isoforms is stabilized by a strong hydrogen-bonding network involving a conserved glutamate (B1630785) residue (Glu597 in human nNOS). nih.gov Inhibitors based on the pteridine scaffold are designed to interact with residues in both the substrate and cofactor binding sites.

Ricin Toxin A (RTA): The active site of RTA features several key amino acid residues that interact with this compound based inhibitors. Docking studies have shown that compounds like 6,7-diphenylthis compound (B11218416) and its fluorinated analogues interact with residues such as Asn78, Ala79, Val81, Gly121, and Ser176. nih.govbioinformation.net Specifically, 6,7-bis(3-fluorophenyl)this compound forms hydrogen bonds with ARG180, ALA79, VAL81, and SER176. nih.gov

Pteridine Reductase (PTR1): The active site of LmPTR1 contains a triad (B1167595) of residues, Asp181-Tyr194-Lys198, which is crucial for catalysis. researchgate.net Inhibitors form favorable hydrophobic and hydrogen bonding interactions with key residues including Arg17, Ser111, Asp181, Tyr194, and Lys198. researchgate.net

The table below details the key amino acid residues involved in the binding of this compound analogues to various enzymes.

| Enzyme | Interacting Amino Acid Residues | Reference |

| Ricin Toxin A (RTA) | Asn78, Ala79, Val81, Gly121, Ser176, Arg180 | nih.gov, bioinformation.net |

| Pteridine Reductase 1 (PTR1) | Arg17, Ser111, Asp181, Tyr194, Lys198 | researchgate.net |

Advanced Methodologies in Pteridin 4 Ol Research

Synthetic Strategies for Pteridin-4-ol and Novel Derivatives

The synthesis of pteridines, a class of heterocyclic compounds to which this compound belongs, has evolved from traditional methods to more efficient and environmentally sustainable approaches. ijfmr.comwikipedia.org Modern strategies focus on cost-effectiveness, reduction of hazardous waste, and the ability to precisely functionalize the core pteridine (B1203161) structure. ijfmr.com

A notable example of a green approach is the mechano-chemical reduction of pterin (B48896) heterocycles. mdpi.com This method, which uses sodium metal and glucose, provides a simple and cost-effective way to produce reduced pteridines, which are significant for their biological roles. mdpi.com These eco-friendly protocols are crucial for the sustainable production of key intermediates and final compounds for further research. researchgate.net

Table 1: Environmentally Conscious Synthesis Methods

| Methodology | Description | Advantages | Source |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reaction mixtures. | Shorter reaction times, cleaner reactions, improved yields. | researchgate.net |

| Mechano-chemical Reduction | Employs mechanical force to induce chemical reactions, often in a solid state. A specific example uses sodium metal and glucose. | Simple, cost-effective, reduced solvent use. | mdpi.com |

| Green Solvents | Involves replacing hazardous organic solvents with more environmentally friendly alternatives like PEG-400. | Reduced toxicity, potential for solvent recycling. | researchgate.net |

| Catalytic Approaches | Uses catalysts to promote reactions, reducing the need for harsh reagents. | Lower cost, reduced consumption of hazardous chemicals. | ijfmr.com |

The ability to introduce various functional groups at specific positions on the pteridine ring is critical for developing novel derivatives with tailored properties. The C6 and C7 positions are of particular interest for modification. mdpi.com Traditional synthetic routes to access 6-substituted pterins include the Gabriel–Isay and Polovonoski–Boon syntheses. mdpi.com The Taylor synthesis, which starts from a substituted pyrazine (B50134) ring, is another established method. mdpi.comnih.gov

Modern synthetic chemistry has introduced more versatile and precise functionalization techniques. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of aryl groups at the C-6 position by starting with a 6-tosyl pterin intermediate. mdpi.com Functionalization is not limited to the carbon atoms; the amino group at the C2 position can also be modified, for example, through acylation, to attach different moieties. sci-hub.se Furthermore, the strategic choice of starting materials, such as beginning with either a pyrimidine (B1678525) or a pyrazine precursor, can direct functionalization toward the C6 or C7 position due to differences in the electronic properties of the rings. iu.edu These methods provide a robust toolkit for creating a diverse library of this compound derivatives for biological screening.

Table 2: Strategies for Pteridine Ring Functionalization

| Strategy | Target Position(s) | Description | Source |

|---|---|---|---|

| Taylor Synthesis | C6/C7 | Construction of the pyrimidine ring onto a pre-functionalized pyrazine precursor. | mdpi.comnih.gov |

| Gabriel–Isay / Polovonoski–Boon Synthesis | C6/C7 | Condensation of a pyrimidine precursor with an aliphatic molecule under acidic conditions. | mdpi.com |

| Palladium-Catalyzed Cross-Coupling | C6 | Coupling of a 6-tosyl pterin with boronic acids (Suzuki-Miyaura reaction) to introduce aryl groups. | mdpi.com |

| Acylation | N2-amino group | Introduction of an acyl group at the amino function at position 2 of the pteridine ring. | sci-hub.se |

| Nucleophilic Substitution | Various | Using chloropteridines as intermediates to introduce other functional groups, such as thiols. | nih.gov |

Development of Efficient and Environmentally Conscious Synthesis Routes

Computational Chemistry and Molecular Modeling Approaches

Computational techniques have become indispensable tools in drug discovery and molecular research, offering predictive power that accelerates the design and identification of new bioactive compounds. frontiersin.org These methods provide a window into the molecular interactions between ligands like this compound derivatives and their protein targets.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. ijfmr.com This technique is instrumental in understanding the structural basis of ligand recognition and guiding the design of more potent and selective inhibitors. grafiati.com For pteridine derivatives, docking studies have been widely applied to various protein targets.

A prominent target is Pteridine Reductase 1 (PTR1), an enzyme crucial in certain parasites. mdpi.com Docking studies have identified key amino acid residues within the LmPTR1 active site that form favorable hydrogen bonding and hydrophobic interactions with pteridine-based inhibitors, including Arg17, Ser111, Asp181, and Tyr194. mdpi.com Water molecules can also play a crucial role, mediating interactions between the ligand and residues such as Asp161 and Cys168. nih.gov Other protein targets for which pteridine derivatives have been evaluated via docking include BRD4 and cyclooxygenase-2 (COX-2), where interactions with residues like His90 and Arg120 were noted. nih.govx-mol.netresearchgate.net

Table 3: Molecular Docking of Pteridine Derivatives with Protein Targets

| Protein Target | Example Ligand Type | Key Interacting Residues | Source |

|---|---|---|---|

| Pteridine Reductase 1 (PTR1) | Natural product inhibitors, aminobenzimidazoles | Arg17, Ser111, Asp181, Tyr194, Lys198 | mdpi.comacs.org |

| BRD4 | 4,5-dihydro- mdpi.comiu.eduacs.orgtriazolo[4,3-f]pteridines | Not specified in abstracts | nih.govx-mol.net |

| Cyclooxygenase-2 (COX-2) | Thioxobenzo[g]pteridine derivatives | His90, Arg120, Tyr355 | researchgate.net |

| Folate Receptor α (FRα) | Folic Acid (contains pteridine core) | ASP81, SER174 | mdpi.com |

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time under physiological conditions. science.govinnovareacademics.in These simulations are crucial for validating docking poses and understanding the flexibility of the complex. science.gov Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues. mdpi.comresearchgate.net

For example, 100-nanosecond MD simulations of folic acid analogs (which contain the this compound scaffold) bound to the folate receptor alpha (FRα) have been performed. mdpi.comresearchgate.net These studies showed that novel analogs could form dynamically stable systems, evidenced by stable RMSD values throughout the simulation. mdpi.comresearchgate.net The RMSF analysis can pinpoint which parts of the protein become more or less mobile upon ligand binding. mdpi.com Furthermore, MD simulations allow for the analysis of hydrogen bond occupancy over time, confirming that key interactions, such as those with the residue ASP81 in FRα, are maintained, indicating tight and stable binding. mdpi.com

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. acs.org This approach significantly narrows down the number of candidates for experimental testing. frontiersin.org

Structure-based virtual screening has been successfully used to discover novel inhibitors for Pteridine Reductase 1 (PTR1). acs.orgnih.gov In one campaign, a virtual screening of fragments led to the identification of two entirely new chemical scaffolds, aminobenzothiazole and aminobenzimidazole, which were potent PTR1 inhibitors. acs.orgnih.gov This was a significant finding, as these scaffolds had low similarity to previously known inhibitors, suggesting that traditional ligand-based screening methods might have missed them. nih.gov These campaigns often utilize large databases like the ZINC database or the Available Chemicals Directory (ACD) to find new lead compounds. frontiersin.orgacs.org

In Silico ADME and Drug-Likeness Prediction for this compound Derivatives

In the realm of drug discovery and development, computational, or in silico, methods are indispensable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds. These predictive models allow for the early-stage filtering of chemical entities, identifying candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. For derivatives of this compound, a scaffold of significant medicinal interest, in silico ADME and drug-likeness predictions are crucial for guiding synthetic efforts and prioritizing compounds for further experimental evaluation. japsonline.commedicine.dp.ua

The process begins with the generation of a virtual library of this compound derivatives. These are then subjected to a battery of computational analyses to assess their drug-like properties. Key parameters evaluated often include molecular weight, lipophilicity (logP), aqueous solubility (logS), and the number of hydrogen bond donors and acceptors, which are collectively part of frameworks like Lipinski's Rule of Five. mdpi.com For instance, a study on novel pteridine derivatives showed that the tested compounds exhibited excellent physicochemical characteristics for oral bioavailability, with molecular weights between 150 and 500 g/mol , logP values between -0.7 and +5.0, and polar surface area (TPSA) values between 20 and 140 Ų. mdpi.com

Beyond these basic physicochemical properties, more sophisticated models are employed to predict specific ADME characteristics. mdpi.com Gastrointestinal (GI) absorption is a critical parameter for orally administered drugs. Computational models can predict the likelihood of a compound being well-absorbed from the gut. Similarly, blood-brain barrier (BBB) permeability is assessed for compounds intended to act on the central nervous system. researchgate.net For this compound derivatives, these predictions are vital in determining their potential therapeutic applications.

Metabolic stability is another key consideration. In silico tools can predict the susceptibility of compounds to metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. mdpi.comresearchgate.net By identifying potential sites of metabolism on the this compound scaffold, medicinal chemists can design derivatives with improved metabolic stability. For example, studies on other heterocyclic compounds have used these predictions to identify derivatives with no inhibition of key CYP isoforms like CYP2D6, suggesting a lower potential for drug-drug interactions. japsonline.com

The potential for a compound to be a substrate for efflux transporters like P-glycoprotein (P-gp) is also evaluated. researchgate.net P-gp can actively transport drugs out of cells, reducing their intracellular concentration and therapeutic efficacy. In silico models can flag potential P-gp substrates, guiding the design of derivatives that can evade this efflux mechanism.

The table below provides a hypothetical example of an in silico ADME and drug-likeness assessment for a series of this compound derivatives, showcasing the types of data generated in these studies.

| Compound | Molecular Weight (g/mol) | logP | logS | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Predicted GI Absorption | Predicted BBB Permeability | CYP2D6 Inhibition | P-gp Substrate |

|---|---|---|---|---|---|---|---|---|---|---|

| This compound | 149.12 | -0.5 | -1.2 | 2 | 4 | 85.6 | High | Low | No | No |

| Derivative A | 255.28 | 1.8 | -2.5 | 1 | 5 | 95.4 | High | Low | No | Yes |

| Derivative B | 312.34 | 2.5 | -3.1 | 2 | 6 | 105.8 | High | High | Yes | No |

| Derivative C | 289.30 | 0.9 | -2.0 | 2 | 5 | 98.2 | High | Low | No | No |

Analytical Techniques for Pteridine Quantification and Characterization in Biological Systems

The accurate quantification and structural characterization of pteridines, including this compound and its metabolites, in biological matrices are essential for understanding their roles in various physiological and pathological processes. nih.gov Several advanced analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and structural elucidation capabilities.

High-Performance Liquid Chromatography (HPLC) with Fluorimetric Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorimetric detection is a cornerstone technique for the quantification of pteridines in biological fluids such as serum, urine, and cerebrospinal fluid. nih.govresearchgate.netresearchgate.net This method is favored for its high sensitivity and selectivity, as many pteridine derivatives are naturally fluorescent. researchgate.net

The principle of this technique involves the separation of pteridines from other components in a biological sample using a chromatographic column, typically a reversed-phase C18 column. nih.gov The separation is achieved by passing a liquid mobile phase through the column, with different pteridines exhibiting varying retention times based on their chemical properties.

Following separation, the eluted pteridines pass through a fluorimetric detector. This detector excites the molecules at a specific wavelength and measures the emitted fluorescence at a longer wavelength. nih.govresearchgate.net For instance, in the analysis of various pteridines, an excitation wavelength of 272 nm might be used, with emission measured at different wavelengths for specific compounds, such as 445 nm for neopterin (B1670844) and biopterin (B10759762). nih.gov

One of the challenges in pteridine analysis is that they can exist in different oxidation states (fully oxidized, dihydro, and tetrahydro forms), with the reduced forms often being non-fluorescent or having low fluorescence quantum yields. nih.govresearchgate.netresearchgate.net To address this, a pre-column or post-column oxidation step is often employed. This typically involves the use of an oxidizing agent, such as iodine, to convert the non-fluorescent reduced pteridines into their highly fluorescent oxidized forms, allowing for their sensitive detection. nih.govnih.gov

The table below summarizes typical HPLC conditions and detection parameters used for the analysis of pteridine metabolites in biological samples.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Tris-HCl buffer (15 mmol/L), pH 6.10 | researchgate.net |

| Detection | Fluorimetric | nih.govresearchgate.net |

| Excitation Wavelength | 272 nm, 280 nm | nih.govresearchgate.net |

| Emission Wavelengths | 410 nm (isoxanthopterin), 465 nm (xanthopterin), 445 nm (other pteridines) | nih.gov |

| Detection Limits | 0.07 - 0.61 ng/mL | nih.gov |

Spectrophotometric and Spectroscopic Methods (IR, NMR, Mass) for Structural Confirmation

While chromatographic techniques are excellent for quantification, spectrophotometric and spectroscopic methods are vital for the definitive structural confirmation of pteridines like this compound. ijfmr.comresearchgate.net These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. ijfmr.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the amine (-NH2) group, and the C=N and C=C bonds within the pteridine ring system. ijfmr.comvulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H and 13C NMR, is a powerful tool for elucidating the precise structure of organic molecules. ijfmr.comwur.nl 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR provides information about the carbon skeleton. mdpi.com For this compound, NMR spectra would reveal the number and connectivity of protons and carbons in the molecule, confirming the arrangement of substituents on the pteridine ring. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound with high accuracy. ijfmr.commdpi.com When coupled with a separation technique like HPLC (LC-MS), it becomes a highly sensitive and selective method for both quantification and structural characterization. rsc.orgrsc.orgresearchgate.net In LC-MS analysis, the compound is ionized, and the mass-to-charge ratio of the resulting ions is measured, providing the molecular weight. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further aid in structural elucidation. mdpi.com

The following table presents a summary of the expected spectroscopic data for this compound.

| Spectroscopic Technique | Expected Observations for this compound | Reference |

|---|---|---|

| IR Spectroscopy | Characteristic peaks for -OH, -NH2, C=N, and C=C bonds. | ijfmr.comvulcanchem.com |

| 1H NMR Spectroscopy | Signals corresponding to the protons on the pteridine ring and any substituents. | wur.nlnih.gov |

| 13C NMR Spectroscopy | Signals corresponding to the carbon atoms of the pteridine ring system. | mdpi.comnih.gov |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound. | mdpi.comnih.gov |

Immunoassays (e.g., ELISA) for Pteridine Metabolites

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for the quantification of specific pteridine metabolites like neopterin and biopterin in biological samples. nih.govresearchgate.netresearchgate.net These assays are based on the highly specific binding between an antibody and its target antigen (the pteridine metabolite).

The principle of a competitive ELISA for a pteridine metabolite involves the following steps:

A microtiter plate is coated with a known amount of the pteridine derivative. psu.edu

The biological sample containing the unknown amount of the pteridine metabolite is mixed with a specific antibody raised against that metabolite. nih.govpsu.edu

This mixture is then added to the coated wells of the microtiter plate. The free pteridine from the sample and the pteridine coated on the plate compete for binding to the limited amount of antibody.

After an incubation period, the plate is washed to remove any unbound antibody.

A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added. This secondary antibody binds to the primary antibody that is bound to the plate. psu.edu

After another washing step, a substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the concentration of the pteridine metabolite in the original sample and is measured using a spectrophotometer. nih.govpsu.edu

ELISAs are particularly useful for screening large numbers of samples due to their relative ease of use and potential for automation. researchgate.net They can achieve high sensitivity, with minimal detectable amounts of neopterin and biopterin reported to be around 0.1 pmol. nih.govpsu.edu The specificity of the assay is also high, with minimal cross-reactivity between different pteridine metabolites. nih.gov

The table below highlights key features of ELISA for the analysis of pteridine metabolites.

| Parameter | Description | Reference |

|---|---|---|

| Principle | Competitive binding between sample antigen and coated antigen for a specific antibody. | nih.govpsu.edu |

| Detection | Colorimetric, based on an enzyme-substrate reaction. | nih.govpsu.edu |

| Sensitivity | Minimal detectable amounts around 0.1 pmol for neopterin and biopterin. | nih.govpsu.edu |

| Specificity | High, with low cross-reactivity between different pteridine metabolites. | nih.gov |

| Application | Quantification of specific pteridine metabolites like neopterin and biopterin in biological fluids. | nih.govresearchgate.netresearchgate.net |

Preclinical and Clinical Research of Pteridin 4 Ol and Its Derivatives

In Vitro Studies: Cellular and Biochemical Assays

The initial stages of drug discovery for Pteridin-4-ol and its derivatives have heavily relied on a variety of in vitro assays to elucidate their mechanisms of action and identify promising lead compounds. These studies encompass investigations in cell lines, direct enzyme inhibition assays, and models to assess antioxidant and anti-inflammatory potential.

Cell Line-Based Investigations (e.g., Erythroid Precursor Cells, Cancer Cell Lines)

The utility of this compound derivatives has been explored in different cell-based models, revealing their potential to modulate cellular processes in both normal and diseased states.

Erythroid Precursor Cells: Studies have investigated the role of pteridines in the context of erythroid precursor cells, particularly in relation to heme synthesis. Research has shown that certain pteridines can influence the formation of uroporphyrinogen, a key intermediate in the heme synthetic pathway. nih.gov Specifically, pteroylpentaglutamate, a major endogenous form of folate, was found to protect uroporphyrinogen I synthase against lead-induced inhibition in murine erythroleukemia cells (MELC). nih.gov This suggests that pteridine (B1203161) derivatives could play a modulatory role in heme production within erythroid precursor cells, which is a critical process for red blood cell formation. nih.gov

Cancer Cell Lines: A number of this compound derivatives and related heterocyclic compounds have been evaluated for their anticancer activities across various cancer cell lines. For instance, pyridine-chalcone derivatives have demonstrated potent antiproliferative activities, with some compounds showing IC50 values in the nanomolar range against a panel of cancer cell lines. researchgate.net These compounds were found to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis. researchgate.net Similarly, other studies have reported the in vitro anticancer activity of pyridine-based small molecules bearing a chalcone (B49325) functionality against different cancer cell lines. researchgate.net The cytotoxic effects of various flavone (B191248) derivatives have also been investigated against human non-small cell lung cancer cell lines (A549 and NCI-H1975) and other cancer cell lines, with some compounds exhibiting significant activity. nih.gov

Table 1: In Vitro Anticancer Activity of Selected this compound Related Derivatives

| Compound Class | Cell Line(s) | Observed Effect | IC50 Values | Reference(s) |

|---|---|---|---|---|

| Pyridine-Chalcone Derivatives | Various cancer cell lines | Antiproliferative activity, microtubule destabilization | 0.023 to 0.045 µM | researchgate.net |

| Flavone Derivatives | A549, NCI-H1975, HCT 116, K562, MCF-7 | Cytotoxicity, antiproliferative activity | 23 to 48 µM | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyridine Derivatives | Cancer cell lines | JAK2 inhibition | 1.8 nM (for CEP-33779) | researchgate.net |

Enzyme Inhibition Assays

A significant area of research for this compound derivatives has been their ability to inhibit specific enzymes that are crucial for the survival of pathogens or are implicated in human diseases.